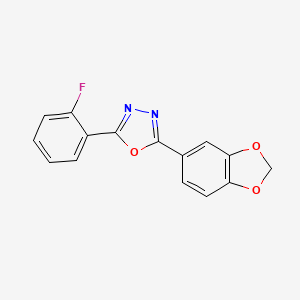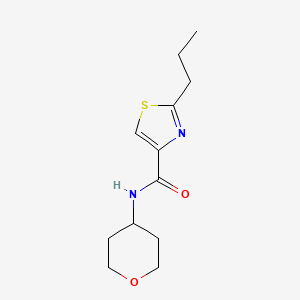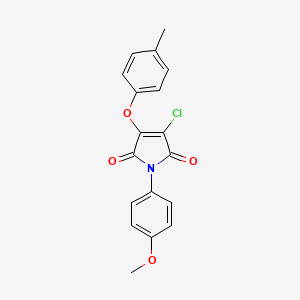
3,5,5-trimethyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrazole derivatives, including compounds similar to "3,5,5-trimethyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide," are synthesized through cyclization reactions involving chalcones and thiosemicarbazide or semicarbazide in the presence of base in alcoholic solutions. For instance, compounds like 3-(4-chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide have been optimized using the density functional theory (DFT) method, highlighting the importance of molecular equilibrium geometry and vibrational assignments in synthesis analysis (Sivakumar et al., 2020).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using spectroscopic methods and computational models, including DFT calculations. This analysis often focuses on the equilibrium geometry, vibrational assignments, frontier molecular orbitals, and molecular electrostatic potential surfaces. Such studies reveal the intramolecular interactions that stabilize the molecule and provide insights into its electronic properties (Sivakumar et al., 2020).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives is studied through their ability to undergo various chemical reactions, often evaluated for their potential biological activities. The antimicrobial activity of these compounds, for example, has been investigated, demonstrating the relevance of certain functional groups in their structure for biological activity. Molecular docking studies further suggest the importance of specific atoms and groups for binding, indicating potential reaction sites and mechanisms (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties, including crystal structure and phase behavior, are crucial for understanding the stability and solubility of pyrazole derivatives. X-ray diffraction studies, combined with Hirshfeld surface analysis, provide detailed information on the crystal packing, hydrogen bonding, and intermolecular interactions, crucial for designing compounds with desired physical properties (Kumara et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various substrates, stability under different conditions, and interaction with metals or organic molecules, are explored through experimental and computational chemistry. Studies on corrosion inhibition by pyrazole carbothioamide heterocycles, for example, highlight their potential applications beyond biological activities, demonstrating the versatility of these compounds (Boudjellal et al., 2020).
properties
IUPAC Name |
3,5,5-trimethyl-N-phenyl-4H-pyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10-9-13(2,3)16(15-10)12(17)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFBTYWUVCRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)

![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)

![1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)

![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)

![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5665162.png)